molecular formula C18H30O2 B1587423 1,2-Bis(hexyloxy)benzene CAS No. 94259-20-8

1,2-Bis(hexyloxy)benzene

Cat. No. B1587423
CAS RN: 94259-20-8
M. Wt: 278.4 g/mol
InChI Key: XNBVDORAKLGCKG-UHFFFAOYSA-N
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Description

1,2-Bis(hexyloxy)benzene, also known as 1,2-Dihexyloxybenzene, is a chemical compound with the linear formula C6H4[O(CH2)5CH3]2 .


Synthesis Analysis

The synthesis of polysubstituted benzenes like 1,2-Bis(hexyloxy)benzene requires a working knowledge of many organic reactions . The order of reactions is often critical to the success of the overall scheme . For instance, benzene could undergo Friedel–Crafts acylation with propanoyl chloride and AlCl3 .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(hexyloxy)benzene consists of a benzene ring with two hexyloxy groups attached at the 1 and 2 positions . The linear structure formula is C6H4[O(CH2)5CH3]2 .


Physical And Chemical Properties Analysis

1,2-Bis(hexyloxy)benzene is a liquid crystal with a refractive index of 1.488 . It has a boiling point of 143 °C at 4 mmHg and a density of 0.923 g/mL at 25 °C .

Scientific Research Applications

Catalysis and Synthesis

1,2-Bis(hexyloxy)benzene derivatives have been utilized in the development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands have shown excellent enantioselectivities and high catalytic activities, demonstrating their practical utility in the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012). Furthermore, palladium catalysts based on 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene derivatives have been designed for alkoxycarbonylation of alkenes, showcasing their ability to functionalize a wide range of olefins with high activity and selectivity (Dong et al., 2017).

Organic Electronics and Photovoltaics

In the realm of organic electronics, 1,2-Bis(hexyloxy)benzene-based materials have been synthesized for use in high-efficiency bulk heterojunction solar cells. These materials, such as silaindacenodithiophene-based molecular donors, have demonstrated remarkable self-organization capabilities and robust photovoltaic responses across a wide range of compositions, indicating their potential for practical device fabrication (Love et al., 2014). Additionally, pyrene-linked phenyleneethynylene oligomers incorporating 1,2-Bis(hexyloxy)benzene units have been explored for their excited-state and photoelectrochemical behavior, highlighting their utility as light-harvesting molecules in photocurrent generation (Matsunaga et al., 2008).

Material Science

In material science, the synthesis and characterization of new fluorine-containing polyethers utilizing 1,2-Bis(hexyloxy)benzene derivatives have been reported. These materials exhibit low dielectric constants and high thermal stability, making them suitable for applications in the electronics industry (Fitch et al., 2003). Another study focused on the development of a solvent extraction system with 1,2-bis(2-methoxyethylthio)benzene for the selective separation of palladium(II) from secondary raw materials, showcasing the application of 1,2-Bis(hexyloxy)benzene derivatives in resource recovery and recycling processes (Traeger et al., 2012).

Safety And Hazards

1,2-Bis(hexyloxy)benzene is classified as a warning signal word. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment is advised .

properties

IUPAC Name

1,2-dihexoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-3-5-7-11-15-19-17-13-9-10-14-18(17)20-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBVDORAKLGCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402661
Record name 1,2-Dihexyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(hexyloxy)benzene

CAS RN

94259-20-8
Record name 1,2-Dihexyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrocatechol (55.1 g; 0.5 mol) is dissolved in DMF (400 ml), and K2CO3 (207.3 g) is added. The mixture is heated to 70° C. 1-Bromohexane (198 g; 1.2 mol) is then added dropwise, and heating is carried out for 15 hours at 80° C. Further DMF (400 ml) and water (1 liter) are subsequently added. Extraction is then carried out with tert-butyl methyl ether (2×500 ml), and the organic phase is washed with water (3×100 ml) and dried over Na2SO4. After filtration, concentration to dryness by evaporation is carried out.
Quantity
55.1 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
207.3 g
Type
reactant
Reaction Step Two
Quantity
198 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
A Zelcer, F Cecchi, P Alborés, D Guillon… - Liquid …, 2013 - Taylor & Francis
A new rational pathway to 2,7-difunctionalised-β-hexa-substituted triphenylenes is presented, requiring less protection/deprotection and purification steps than more conventional …
Number of citations: 14 www.tandfonline.com
N Boden, RJ Bushby… - Journal of the American …, 1995 - ACS Publications
A simple, regiospecific synthesis of main-chain, triphenylene-based discotic-liquid-crystalline polymers is described in which the key step is the assembly of the triphenylene nucleus …
Number of citations: 140 pubs.acs.org
AN Cammidge, H Gopee - Journal of Materials Chemistry, 2001 - pubs.rsc.org
A series of novel triphenylenes has been synthesised by a combination of palladium catalysed coupling, oxidative cyclisation, bromination and nucleophilic aromatic substitution. The …
Number of citations: 98 pubs.rsc.org
HY Cho, LT Scott - Tetrahedron Letters, 2015 - Elsevier
Intermolecular oxidative cyclotrimerization reactions of alkenes and aromatic compounds with DDQ and trifluoromethanesulfonic acid are described. Scholl-type oxidation reactions …
Number of citations: 17 www.sciencedirect.com
RBK Siram, J Smith, TD Anthopoulos… - Journal of Materials …, 2012 - pubs.rsc.org
We report the synthesis of a novel class of low band gap copolymers based on an acenaphtho[1,2-b]quinoxaline core and oligothiophene derivatives acting as the acceptor and the …
Number of citations: 18 pubs.rsc.org
K Mohammadiannejad-Abbasabadi… - Tetrahedron, 2016 - Elsevier
A variety of novel triarylmethanes including bis-(dihexyloxyphenyl)arylmethanes and diveratrylmethanes were prepared by the domino Friedel–Crafts alkylation of arenes with …
Number of citations: 19 www.sciencedirect.com
C Romero, D Peña, D Pérez… - Chemistry–A European …, 2006 - Wiley Online Library
The synthesis of ortho‐(trimethylsilyl)triphenylenyl triflates 7 is described. Fluoride‐induced decomposition of these triflates leads to the generation of didehydrotriphenylenes (…
YF Bai, KQ Zhao, P Hu, BQ Wang… - Molecular Crystals and …, 2009 - Taylor & Francis
Intermolecular hydrogen bond is an efficient way to anchor columnar assembly of discotic liquid crystals, and would result in more ordered columnar mesphase and faster charged …
Number of citations: 34 www.tandfonline.com
L An, M Jing, B Xiao, XY Bai, QD Zeng… - Chinese Physics …, 2016 - iopscience.iop.org
Disk-like liquid crystals (DLCs) can self-assemble to ordered columnar mesophases and are intriguing one-dimensional organic semiconductors with high charge carrier mobility. To …
Number of citations: 4 iopscience.iop.org
JP Bramble, DJ Tate, DJ Revill… - Advanced Functional …, 2010 - Wiley Online Library
A novel method of creating planar aligned columnar discotic liquid crystals (cDLCs) on surfaces, which also gives control over the azimuthal angle, is presented. Surfaces are …
Number of citations: 51 onlinelibrary.wiley.com

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